molecular formula C16H16N2 B1299041 2-(1H-Indol-3-yl)-2-phenylethanamine CAS No. 5027-78-1

2-(1H-Indol-3-yl)-2-phenylethanamine

Cat. No. B1299041
CAS RN: 5027-78-1
M. Wt: 236.31 g/mol
InChI Key: HEBVBIGUNHPPLF-UHFFFAOYSA-N
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Description

Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are important in a wide range of biological activities and are found in many natural and synthetic molecules .


Synthesis Analysis

The synthesis of indole derivatives often involves complex organic reactions . For example, one study described the transformation of 2-(1H-Indol-3-yl)acetic acid into ethyl 2-(1H-Indol-3-yl)acetate using sulfuric acid and ethanol, followed by a reaction with hydrazine monohydrate in methanol to form 2-(1H-Indol-3-yl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and varies depending on the specific compound . For example, the title molecular salt, C10H13N2+·C2H3O2−·0.5H2O, crystallized with four 2-(1H-indol-3-yl)ethanaminium cations (A, B, C, and D) and four acetate anions in the asymmetric unit, together with two water molecules of crystallization .

Scientific Research Applications

Organic Synthesis

The compound is used in organic synthesis, particularly in the preparation of amides . It is used in reactions with carboxylic acids to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .

Development of Therapeutic Agents

The indole ring system of the molecule is a core component of many biologically active molecules, including several pharmaceuticals. This makes it a potential candidate for the development of new therapeutic agents.

Anti-Inflammatory Applications

The compound has been synthesized with ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), to combine their properties . The resulting compound could potentially be used for the treatment of various types of arthritis and musculoskeletal disorders .

Antiviral Applications

The compound has been synthesized with naproxen, another NSAID, which has been used to treat patients hospitalized for influenza A (H3N2) infection . The resulting compound could potentially be used to reduce severe respiratory mortality associated with COVID-19 .

Neuromodulatory Applications

Tryptamine derivatives, which include this compound, play a fundamental role in the human body. They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Antimicrobial Applications

The compound has shown antimicrobial activity against Mycobacterium tuberculosis H37Rv, S. aureus ATCC 25923, MRSA ATCC 43300, Candida albicans ATCC 10231 . It also plays a role in the inhibition of the biofilm formation of S. aureus .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . This interaction leads to changes in the target’s function, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . The metabolism of tryptophan by gut microorganisms leads to the production of indole and its derivatives . These compounds can affect various biochemical pathways and their downstream effects, contributing to their broad-spectrum biological activities .

Pharmacokinetics

One study suggests that similar compounds may have fast metabolism in vivo, which could impact their bioavailability .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Action Environment

One study suggests that the stokes shift of similar compounds can vary from non-polar to polar solvents, indicating that the environment could influence their charge transfer character .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on the specific compound . It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on indole derivatives are promising . These compounds have a wide range of biological activities, and further structural modification and optimization could lead to the development of effective drug candidates .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-10-14(12-6-2-1-3-7-12)15-11-18-16-9-5-4-8-13(15)16/h1-9,11,14,18H,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBVBIGUNHPPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346145
Record name 2-(1H-Indol-3-yl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-Indol-3-yl)-2-phenylethanamine

CAS RN

5027-78-1
Record name 2-(1H-Indol-3-yl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-3-yl)-2-phenylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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